1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine
Overview
Description
1-[(4-Methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is an organic compound with the molecular formula C14H21NO3S. It is characterized by the presence of a piperidine ring substituted with a methoxyphenylsulfonyl group and two methyl groups.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with organoboron reagents or palladium catalysts in these reactions .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in electrophilic aromatic substitution reactions . These reactions typically involve the formation of a sigma-bond with the aromatic ring, generating a positively charged intermediate, followed by the removal of a proton to yield a substituted aromatic ring .
Biochemical Pathways
Given its potential involvement in suzuki–miyaura coupling reactions , it might play a role in the synthesis of various organic compounds. This could potentially affect a wide range of biochemical pathways, depending on the specific compounds being synthesized.
Result of Action
Its potential role in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3,5-dimethylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or other nucleophiles in the presence of a base.
Major Products:
Oxidation: Formation of 1-[(4-hydroxyphenyl)sulfonyl]-3,5-dimethylpiperidine.
Reduction: Formation of 1-[(4-methoxyphenyl)thio]-3,5-dimethylpiperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine
- 1-[(4-Methoxyphenyl)sulfonyl]-3,5-dimethylpyrrolidine
- 1-[(4-Methoxyphenyl)sulfonyl]-3,5-dimethylmorpholine
Comparison: 1-[(4-Methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-3,5-dimethylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-11-8-12(2)10-15(9-11)19(16,17)14-6-4-13(18-3)5-7-14/h4-7,11-12H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKAXVXICUYFGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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